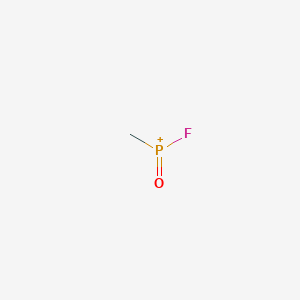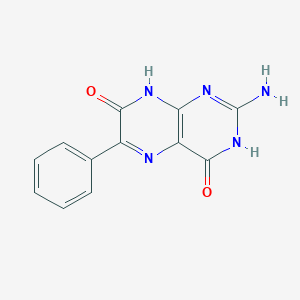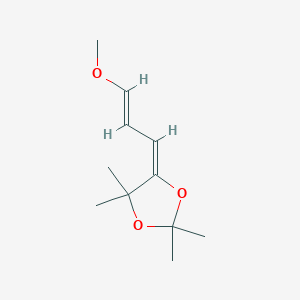
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structural features, including the presence of two methyl groups at positions 2 and 4, and a methoxyallylidene group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux, cooling, filtering, and distilling under reduced pressure . The resulting product is then dissolved in an organic solvent, cooled, filtered, and reacted with hydrogen under the action of a catalyst to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The methoxyallylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical reactions.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and methoxyallylidene groups.
2,2,4,5-Tetramethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different applications.
Uniqueness
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyallylidene group provides additional functionality compared to simpler dioxolanes, making it valuable in various synthetic and research applications.
属性
CAS 编号 |
49803-93-2 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
(5E)-5-[(E)-3-methoxyprop-2-enylidene]-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(7-6-8-12-5)13-11(3,4)14-10/h6-8H,1-5H3/b8-6+,9-7+ |
InChI 键 |
SDLXTPXOZWLGDA-CDJQDVQCSA-N |
手性 SMILES |
CC1(/C(=C\C=C\OC)/OC(O1)(C)C)C |
规范 SMILES |
CC1(C(=CC=COC)OC(O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


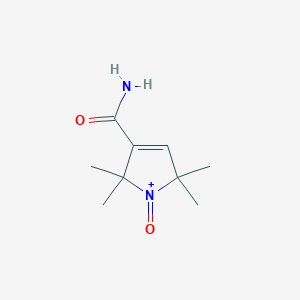
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)

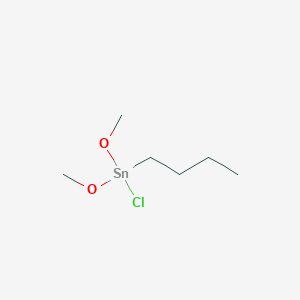
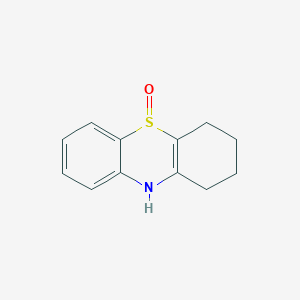


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
